(6,6)-Phenyl C61 butyric acid methyl ester

Vue d'ensemble

Description

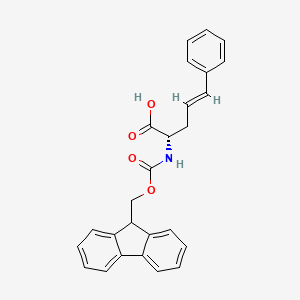

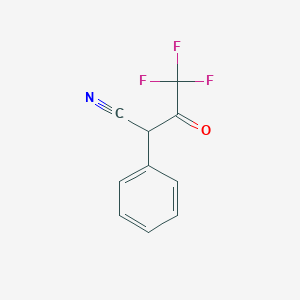

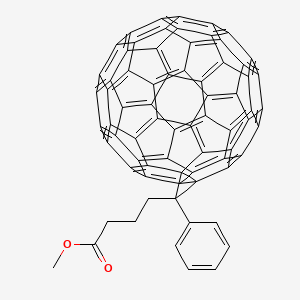

“(6,6)-Phenyl C61 butyric acid methyl ester” is a fullerene derivative that can be used as an acceptor molecule . It has a fullerene as the core and deuterium and benzyl as the attachment . It is a class of thienyl based PCBM that can be used for the fabrication of optoelectronic devices such as organic solar cells (OSCs) .

Synthesis Analysis

The synthesis of “(6,6)-Phenyl C61 butyric acid methyl ester” involves the use of poly (3-hexylthiophene) (P3HT) and [6-6] phenl-C61-butyric acid methyl ester (PCBM) blend at a 1:1 ratio by weight .Molecular Structure Analysis

The molecular structure of “(6,6)-Phenyl C61 butyric acid methyl ester” is complex, with a fullerene core and deuterium and benzyl attachments .Applications De Recherche Scientifique

Electronic Structure in Organic Photovoltaics : PCBM and related fullerene derivatives like bisPCBM, C70, PC70BM, PCBB, PCBO, TCBM, and ICBA, are extensively used as n-type materials in organic photovoltaics. Their electronic structures, particularly near the energy gap, are predominantly governed by the fullerene backbone, while the side chains also impact these structures. The ionization energy and electron affinity of these compounds are significantly influenced by the number of carbons and functional groups in the side chain (Nakanishi et al., 2014).

Polymer Photovoltaic Devices : Methanofullerenes like PCBM with different alkyl chain lengths were synthesized and used in photovoltaic cells. These studies highlighted that both interfacial properties and electron/hole mobility within the phases are crucial for the efficiency of photovoltaic cells. It was discovered that methanofullerenes with butyl ester (PCBB) have beneficial properties for these applications (Zheng et al., 2004).

Electron-Transport Mechanism : Research indicated that the traditional concept of an excess electron hopping from one fullerene to another does not apply to the crystalline phases of PCBM. This finding suggests that coupled electron-ion dynamics need to be solved explicitly for a realistic description of charge transfer in PCBM (Gajdos et al., 2013).

Electronic Structure Analysis : The electronic structure of PCBM in both gas and solid phases was studied, revealing that the electron donation from the side chain to the C60 backbone raises the C60-backbone-derived π orbitals of PCBM. These findings are essential for understanding its application in electronic devices (Akaike et al., 2008).

Environmental Presence of Nanoparticles : Studies have detected PCBM in various environmental compartments, indicating its widespread use and potential environmental impact. This research is crucial for understanding the environmental fate of such nanoparticles (Bäuerlein et al., 2017).

Energy Level Alignment : The energy level alignment of PCBM in blend films was investigated, showing its significance in the efficiency of organic photovoltaic cells. This study contributes to the understanding of how PCBM interacts with other materials in photovoltaic applications (Xu et al., 2009).

Safety And Hazards

Propriétés

InChI |

InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-59-52-40-32-23-14-12-13-15-18(14)27-34(32)42-43-35(27)33-24(15)26-22-17(13)20-19-16(12)21-25(23)38(40)46-44-30(21)28(19)36-37-29(20)31(22)45-47-39(26)41(33)53-55(43)64(63(66)54(42)52)67-60(53)58(47)62-51(45)49(37)56-48(36)50(44)61(57(46)59)68(71)65(56)69(62)72(67,70)71/h2-4,6-7H,5,8-9H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEWYIDBDVPMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

910.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,6)-Phenyl C61 butyric acid methyl ester | |

CAS RN |

160848-22-6, 160848-21-5 | |

| Record name | 3'H-Cyclopropa(1,9)(5,6)fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160848226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3â?²H-Cyclopropa[1,9] [5,6]fullerene-C60-Ih-3â?²-butanoic acid 3â?²-phenyl methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B1142848.png)